molecular formula C15H16N4O5 B11067691 (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester

(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester

Cat. No.: B11067691
M. Wt: 332.31 g/mol
InChI Key: HEAUJQWNKQHSEV-UHFFFAOYSA-N
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Description

(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoyl group, a carbamic acid moiety, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where 3-methylbenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamic Acid Formation: The carbamic acid moiety is often synthesized by reacting an amine with phosgene or its derivatives under controlled conditions.

    Imidazole Ring Introduction: The imidazole ring can be synthesized via a condensation reaction involving glyoxal, ammonia, and an aldehyde, followed by nitration to introduce the nitro group.

    Final Coupling: The final step involves coupling the benzoyl carbamic acid derivative with the nitroimidazole compound using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a benzyl group using lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Thiols, amines, nucleophiles.

Major Products Formed

    Amine Derivatives: From the reduction of the nitro group.

    Benzyl Derivatives: From the reduction of the benzoyl group.

    Substituted Imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, making it useful in targeting hypoxic tumor cells. The benzoyl and carbamic acid groups can interact with enzymes, potentially inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbenzoyl)carbamic acid, ethyl ester
  • 2-(5-Methyl-2-nitroimidazol-1-yl)ethyl carbamate
  • (3-Methylbenzoyl)carbamic acid, 2-(2-nitroimidazol-1-yl)ethyl ester

Uniqueness

(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is unique due to the combination of its functional groups. The presence of both a benzoyl carbamic acid moiety and a nitroimidazole ring provides a versatile platform for chemical modifications and applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3-methylbenzoyl)carbamate

InChI

InChI=1S/C15H16N4O5/c1-10-4-3-5-12(8-10)13(20)17-15(21)24-7-6-18-11(2)9-16-14(18)19(22)23/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)

InChI Key

HEAUJQWNKQHSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)OCCN2C(=CN=C2[N+](=O)[O-])C

Origin of Product

United States

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